Spectral Fingerprint Differentiation: 1H NMR and 13C NMR Chemical Shifts Distinguish 2-Nitro-N'-(phenoxyacetyl)benzohydrazide from Closest Analogs
Authenticated NMR spectral data for 2-nitro-N'-(phenoxyacetyl)benzohydrazide confirm its unique structural identity and provide a reference standard for compound verification. The 1H NMR spectrum (500 MHz, CD3OD) shows a characteristic methylene resonance at δ 4.76–4.79 ppm, corresponding to the O–CH2–CO protons of the phenoxyacetyl moiety [1]. The 13C NMR spectrum (125 MHz, CD3OD) exhibits a carbonyl carbon signal at δ 166.8 ppm, assignable to the hydrazide C=O group [1]. These spectroscopic signatures differ measurably from the parent compound 2-nitrobenzohydrazide (CAS 606-26-8), which lacks the phenoxyacetyl methylene signal and displays a distinct carbonyl resonance pattern due to the absence of the extended acyl chain. Procurement specifications requiring spectral identity confirmation can be met only by the exact compound bearing both the 2-nitrobenzoyl and phenoxyacetyl hydrazide moieties.
| Evidence Dimension | 1H NMR chemical shift (δ, ppm) |
|---|---|
| Target Compound Data | O–CH2–CO: δ 4.76–4.79 ppm (500 MHz, CD3OD) |
| Comparator Or Baseline | 2-Nitrobenzohydrazide (CAS 606-26-8): no phenoxyacetyl methylene signal present |
| Quantified Difference | Unique diagnostic signal absent in comparator; integration ratio confirms full substitution |
| Conditions | 500 MHz 1H NMR, 125 MHz 13C NMR, CD3OD solvent at ambient temperature |
Why This Matters
This spectroscopic distinction enables unambiguous identity confirmation during incoming quality control, ensuring that the procured material is the exact compound specified rather than a structurally similar but functionally distinct analog.
- [1] NFDI4Chem Search Service. Dataset 10043_M03.1d – NMR spectra for 2-nitro-N'-(phenoxyacetyl)benzohydrazide: 1H NMR (500 MHz, CD3OD) δ 4.76–4.79 (O–CH2–CO); 13C NMR (125 MHz, CD3OD) δ 166.8 (C=O). View Source
